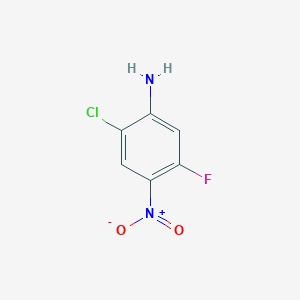

2-Chloro-5-fluoro-4-nitroaniline

描述

Historical Context of Halogenated Nitroanilines in Organic Synthesis Research

The study of nitro compounds has a rich history in organic synthesis, initially gaining prominence as essential precursors for dyes and explosives. scispace.com Aromatic nitro compounds, in particular, have been extensively used as starting materials for the synthesis of aromatic amines and their derivatives. scispace.com The nitration of aromatic compounds is a fundamental industrial process, yielding key substrates for a variety of useful materials. scispace.com

Historically, the synthesis of substituted anilines, including halogenated nitroanilines, often involved multi-step processes. For instance, the commercial production of 2-nitroaniline (B44862) involves the reaction of 2-nitrochlorobenzene with ammonia (B1221849). chempanda.com The synthesis of 4-nitroaniline (B120555) is achieved industrially through the amination of 4-nitrochlorobenzene. wikipedia.org Methods for producing 5-chloro-2-nitroanilines involve the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene, which then undergoes high-pressure amination. google.com These foundational methods paved the way for the development of more complex and highly functionalized aniline (B41778) derivatives. The introduction of halogen atoms was a significant step, allowing for greater control over the electronic properties and reactivity of the aniline ring, which is crucial for their application as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. plos.org

Significance of 2-Chloro-5-fluoro-4-nitroaniline in Advanced Chemical Synthesis

This compound stands out as a particularly valuable building block in advanced chemical synthesis due to its unique combination of functional groups. chemimpex.comchemimpex.com The presence of chlorine, fluorine, and a nitro group on the aniline frame enhances its reactivity and makes it an essential component in the creation of a diverse range of organic molecules. chemimpex.com

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. chemimpex.com Its structure is leveraged in the development of dyes, pigments, and specialty polymers, contributing to advancements in materials science. chemimpex.com The distinct arrangement of its substituents allows for a variety of chemical transformations, making it invaluable in medicinal chemistry and crop protection research. chemimpex.com For example, related halogenated nitroanilines are used in the synthesis of compounds targeting bacterial infections, cancer, and HIV-1. gneechem.comchemicalbook.com The specific molecular structure can enhance a compound's ability to bind to biological targets. gneechem.com

The synthesis of this compound itself can be achieved through the nitration of precursor molecules like 4-chloro-2-fluoroaniline. prepchem.com The process involves dissolving the starting material in concentrated sulfuric acid, followed by the addition of fuming nitric acid at low temperatures. prepchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 517920-71-7 | synquestlabs.com |

| Molecular Formula | C₆H₄ClFN₂O₂ | synquestlabs.com |

| Molecular Weight | 190.56 g/mol | synquestlabs.comsigmaaldrich.com |

Research Gaps and Current Challenges in Understanding Substituted Anilines

Despite their utility, significant challenges remain in the synthesis and application of substituted anilines. A primary concern is the metabolic instability of some aniline-containing compounds, which can lead to the formation of reactive metabolites. acs.orgcresset-group.com This has prompted research into isosteric replacement strategies to mitigate potential toxicities. acs.orgcresset-group.com

A major limitation in the field is the lack of diverse and scalable synthetic methods to access a wider range of substituted anilines. acs.org Current methods often only allow for substitution at specific positions, limiting the exploration of chemical space for pharmaceutical applications. acs.org For example, while many drugs contain an aniline motif, a smaller fraction are solely para-substituted, highlighting the need for methods to create more complex substitution patterns. acs.org

Furthermore, the synthesis of chiral tertiary anilines through methods like palladium-catalyzed N-arylation of enantioenriched secondary amines remains a challenge, often resulting in low yields. acs.org Overcoming these synthetic hurdles is crucial for advancing the use of substituted anilines in medicinal chemistry. The development of new synthetic technologies is required to provide the structural diversity and precise control over physicochemical properties needed to mimic densely functionalized anilines. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVHTLPXIISIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378648 | |

| Record name | 2-chloro-5-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-71-7 | |

| Record name | 2-chloro-5-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2 Chloro 5 Fluoro 4 Nitroaniline

Strategic Approaches for the Synthesis of 2-Chloro-5-fluoro-4-nitroaniline

The construction of this compound can be approached through several synthetic routes, primarily revolving around the sequential introduction of the desired functional groups onto an aromatic core. Key strategies include the nitration of halogenated anilines, halogenation of nitroanilines, and amination of halogenated nitrobenzenes. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

One common approach begins with a di-substituted benzene (B151609) derivative, such as 2-chloro-4-fluorotoluene, which can undergo nitration followed by further transformations. google.comgoogle.com Another strategy involves starting with a fluorinated aniline (B41778) and introducing the chloro and nitro groups in subsequent steps. The order of these reactions is critical to direct the substituents to the correct positions on the aromatic ring.

Nitration Reactions in Fluorinated and Chlorinated Aniline Precursors

Nitration is a fundamental step in many synthetic pathways leading to this compound. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents on the aniline ring.

A frequently employed precursor is 4-chloro-2-fluoroaniline. The nitration of this compound is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, such as -20°C to -15°C, to control the reaction and prevent the formation of unwanted byproducts. prepchem.com This process yields 4-chloro-2-fluoro-5-nitroaniline. prepchem.com Similarly, the nitration of 2-chloro-4-fluorobenzoic acid has been studied as a route to related compounds. wipo.int

Protecting the amino group, for instance as an acetanilide, can be a strategic maneuver before nitration to control the reaction's outcome. google.comgoogle.com Following nitration, the protecting group can be removed through hydrolysis to yield the desired nitroaniline. google.com Iron(III) nitrate (B79036) has also been explored as a promoter and nitro source for the regioselective nitration of aniline derivatives. rsc.org

Halogenation Procedures for Nitroaniline Derivatives

The introduction of a halogen atom onto a nitroaniline derivative is another key synthetic tactic. For instance, the bromination of anilines can be achieved using reagents like N-bromosuccinimide or a combination of sodium bromide and sodium persulfate, with copper(II) sulfate (B86663) as a catalyst. thieme-connect.com While this example illustrates a general principle, specific conditions would be required for the targeted chlorination or fluorination of a nitroaniline precursor to this compound.

The halogenation of 2-fluoroaniline (B146934) in the presence of a quaternary ammonium (B1175870) halide is a known process for producing 4-halo-2-fluoroanilines. google.com This highlights a potential pathway where a fluorinated nitroaniline could be selectively chlorinated.

Amination Pathways in Halogenated Nitrobenzene (B124822) Intermediates

The introduction of an amino group can be accomplished through the amination of a suitably substituted halogenated nitrobenzene. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool in the synthesis of anilines. For example, the amination of 3,4-dichloronitrobenzene (B32671) with ammonia (B1221849) can produce 2-chloro-4-nitroaniline (B86195). chemicalbook.com This type of reaction, often catalyzed by copper salts, demonstrates a viable route where a dihalogenated nitrobenzene could be selectively aminated to introduce the amino group. chemicalbook.com

The reactivity of the halogen leaving group is influenced by the electronic nature of the other substituents on the ring. The presence of a nitro group, which is strongly electron-withdrawing, activates the ring towards nucleophilic attack, facilitating the displacement of a halogen by an amine.

Exploration of Novel and Efficient Synthetic Routes

Research continues to focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of substituted anilines like this compound.

Catalytic Transformations in Aniline Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher selectivity and milder reaction conditions. Gold-catalyzed three-component reactions have been developed for the synthesis of substituted anilines, demonstrating the potential for modular and divergent synthesis. rsc.org Palladium-on-carbon (Pd/C) catalysts are effectively used in the synthesis of substituted anilines from cyclohexanones. acs.org Furthermore, supported gold nanoparticles have shown high chemoselectivity in the hydrogenation of nitro compounds to form anilines. nih.gov The catalytic hydrogenation of halogenated aromatic nitro compounds using palladium catalysts is another established method for producing halogenated anilines. chemicalbook.com

One-Pot Synthetic Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. A one-pot process for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid involves the photochlorination of 2-chloro-4-fluorotoluene, followed by mixed acid nitration and subsequent hydrolysis-oxidation. google.com While not directly yielding the aniline, this demonstrates the potential for streamlined multi-step syntheses in this chemical space. The development of one-pot procedures for this compound would represent a significant advancement in its production.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is critically dependent on the careful optimization of reaction parameters. Research efforts have focused on maximizing yield and purity by manipulating variables such as temperature, solvent systems, and reaction time. The primary route to this compound typically involves the nitration of a precursor, 2-chloro-5-fluoroaniline. The optimization of this nitration step is paramount for an effective synthesis.

Key factors influencing the outcome of the synthesis include the choice of nitrating agent, the control of reaction temperature to manage the exothermic nature of the reaction and to ensure correct regioselectivity, and the selection of an appropriate solvent. The work-up procedure, including quenching, extraction, and purification, also plays a significant role in the final yield and purity of the product.

Detailed research findings indicate that specific combinations of reagents and conditions can lead to substantial improvements in yield. For instance, the nitration of halogenated fluoroaniline (B8554772) precursors is highly sensitive to the reaction medium and temperature. A common method involves using a mixture of concentrated sulfuric acid and nitric acid. The temperature is typically kept low, often in the range of -10°C to 10°C, to control the reaction rate and minimize the formation of unwanted isomers. google.com

One documented approach for a closely related compound, 2-bromo-5-fluoro-4-nitroaniline, provides valuable insight into optimizing conditions that are applicable to its chloro-analog. In this synthesis, 2-bromo-5-fluoroaniline (B94856) is nitrated under different solvent systems. When concentrated sulfuric acid is used as the solvent and the reaction is maintained between 0°C and 5°C, a yield of 53% with 99.2% purity is achieved. google.com Alternatively, using acetic anhydride (B1165640) as the solvent under the same temperature conditions results in a slightly lower yield of 51.5% but maintains high purity (98.7%). google.com This demonstrates the critical role of the solvent in influencing reaction efficiency.

The following interactive table summarizes the experimental findings for the nitration of a halogenated fluoroaniline precursor under different conditions, illustrating the impact of the solvent on the reaction yield.

| Precursor | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-Bromo-5-fluoroaniline | Concentrated Nitric Acid | Concentrated Sulfuric Acid | 0 to 5 | 53.0 | 99.2 |

| 2-Bromo-5-fluoroaniline | Concentrated Nitric Acid | Acetic Anhydride | 0 to 5 | 51.5 | 98.7 |

Temperature is another critical parameter that is actively optimized to maximize yield. Nitration reactions are typically exothermic, and maintaining a low and stable temperature is essential for controlling the reaction and achieving high product selectivity. Studies on related nitration processes show a preferred temperature range of -20°C to 40°C, with a more optimal range identified between -10°C and 10°C. google.com For specific nitrations of chloro-fluoro aromatic compounds, maintaining the temperature between -2°C and 2°C has been shown to produce yields upwards of 98%. patsnap.com

The data below illustrates how temperature control is a key aspect of optimizing the synthesis of nitroaromatic compounds.

| Precursor | Reaction Temperature (°C) | Reported Yield (%) |

|---|---|---|

| 2-chloro-4-fluorobenzotrichloride | 0 | 98.23 |

| 2-chloro-4-fluorobenzotrichloride | -2 | 98.01 |

| 2-chloro-4-fluorobenzotrichloride | 2 | 98.17 |

Furthermore, protecting the amine group of the aniline precursor before nitration is a strategy employed to enhance yield and purity. google.com This involves reacting the precursor with a protecting agent, followed by nitration, and then removing the protecting group to yield the final product. This multi-step approach can prevent side reactions involving the amino group and direct the nitration to the desired position on the aromatic ring. The choice of solvent for these steps is also crucial, with options including sulfuric acid, various organic acids, and chlorinated hydrocarbons. google.com

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Fluoro 4 Nitroaniline

Crystallographic Analysis

No published data could be found regarding the crystallographic analysis of 2-Chloro-5-fluoro-4-nitroaniline.

Single-Crystal X-ray Diffraction (SC-XRD) Studies for Crystal Structure Determination

Unit Cell Parameters and Space Group Identification

Information on the unit cell dimensions (a, b, c, α, β, γ) and the space group of this compound is not available in the surveyed literature.

Molecular Packing and Intermolecular Interactions

A description of the molecular packing and the nature of intermolecular forces, such as hydrogen bonding or π-stacking, cannot be provided without experimental crystal structure data.

Investigation of Crystal Defects and Polymorphism

There are no studies available that investigate potential crystal defects or the existence of different polymorphic forms of this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction patterns for the bulk characterization of this compound have been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed and assigned NMR spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹⁵N NMR, are not present in the available scientific literature. This information is essential for the conclusive structural elucidation of the molecule in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the chemical environment of protons within a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The benzene (B151609) ring contains two protons, and their chemical shifts and coupling patterns would provide definitive information about their positions relative to the substituents.

The proton attached to the carbon at position 3 (H-3) and the proton at position 6 (H-6) would be expected to appear as distinct signals. The chemical shift of these protons is influenced by the electronic effects of the adjacent substituents. The nitro group at C-4 is a strong electron-withdrawing group, which would deshield the neighboring protons, causing them to resonate at a higher chemical shift (downfield). The amino group at C-1 is a strong electron-donating group, which would shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

The coupling between the two aromatic protons would also provide structural information. The proton at H-6 is expected to show coupling to the proton at H-3. Furthermore, coupling to the fluorine atom at C-5 would be observed for the H-6 proton, resulting in a doublet of doublets. The proton at H-3 would likely appear as a doublet due to coupling with H-6.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | Lower field | Doublet | J(H-3, H-6) |

| H-6 | Higher field | Doublet of Doublets | J(H-6, H-3), J(H-6, F-5) |

| -NH₂ | Variable | Broad singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring.

The chemical shifts of these carbon atoms are highly dependent on the attached substituents. The carbon atom bonded to the nitro group (C-4) would be significantly deshielded and appear at a high chemical shift. Conversely, the carbon atom bonded to the amino group (C-1) would be shielded and appear at a lower chemical shift. The carbons bonded to the halogen atoms (C-2 and C-5) would also have their chemical shifts influenced by the electronegativity and electronic effects of the chlorine and fluorine atoms. The carbon-fluorine coupling would be observable for C-5 and potentially for adjacent carbons as well.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 (-NH₂) | Shielded (lower ppm) |

| C-2 (-Cl) | Deshielded |

| C-3 | Dependent on adjacent groups |

| C-4 (-NO₂) | Highly deshielded (higher ppm) |

| C-5 (-F) | Deshielded, shows C-F coupling |

| C-6 | Dependent on adjacent groups |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique that is highly sensitive to the chemical environment of fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position.

The chemical shift of this fluorine signal would be indicative of the electronic environment created by the surrounding substituents on the aromatic ring. The coupling of the fluorine atom to the adjacent proton (H-6) would result in the signal appearing as a doublet. The magnitude of this coupling constant would further confirm the spatial relationship between the fluorine and the proton.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F-5 | Dependent on electronic environment | Doublet | J(F-5, H-6) |

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would give rise to strong absorption bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations would be observed in the fingerprint region of the spectrum, typically below 1400 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Expected FT-IR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric stretch | 3400 - 3500 |

| -NH₂ | Symmetric stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| C=C | Aromatic stretch | 1450 - 1600 |

| -NO₂ | Asymmetric stretch | 1500 - 1560 |

| -NO₂ | Symmetric stretch | 1300 - 1360 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR and provides information about the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a particularly strong band. The vibrations of the aromatic ring and the C-Cl bond are also typically well-defined in the Raman spectrum. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational characteristics of the molecule.

Expected FT-Raman Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NO₂ | Symmetric stretch | Strong intensity |

| Aromatic Ring | Ring breathing modes | Characteristic patterns |

| C-Cl | Stretch | Strong intensity |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) spectrophotometry, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric nitro group and the auxochromic amino group, in conjunction with the halogen substituents, would influence the position and intensity of these absorption maxima (λ_max). The extended conjugation and the push-pull electronic nature of the substituents are likely to shift the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted nitrobenzene (B124822) or aniline (B41778).

Expected Electronic Spectroscopy Data:

| Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | 350 - 450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the key electronic transitions typically involve π → π* and n → π* transitions.

The benzene ring and its substituents—the amino (-NH2), nitro (-NO2), chloro (-Cl), and fluoro (-F) groups—all influence the UV-Vis absorption spectrum. The amino group acts as an electron-donating group (auxochrome) and the nitro group is a strong electron-withdrawing group (chromophore). This "push-pull" electronic configuration, where the electron-donating and electron-withdrawing groups are in conjugation, often leads to a significant intramolecular charge transfer (ICT) band in the spectrum. This ICT band is typically observed at longer wavelengths (a bathochromic or red shift) and with increased intensity (a hyperchromic effect) compared to the parent aniline or nitrobenzene molecules.

The presence of the halogen atoms, chlorine and fluorine, also modulates the electronic properties of the molecule. Their inductive electron-withdrawing effects and weaker mesomeric electron-donating effects can further influence the energy of the molecular orbitals and, consequently, the absorption maxima (λmax).

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition | λmax 2 (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

| Ethanol (B145695) | ~385 | ~15,000 | π → π* (ICT) | ~240 | ~8,000 | π → π |

| Hexane | ~360 | ~14,500 | π → π (ICT) | ~235 | ~7,800 | π → π* |

Note: The data in this table is illustrative and based on theoretical principles for substituted nitroanilines. It does not represent experimentally measured values for this compound.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₄ClFN₂O₂), the molecular weight is approximately 190.56 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to produce a distinct molecular ion peak (M⁺). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at m/z 190 (for the ³⁵Cl isotope) and a smaller peak at m/z 192 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio. This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of the molecular ion is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, several fragmentation pathways can be predicted:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (-NO₂) as a neutral radical, leading to a fragment ion at [M - 46]⁺.

Loss of nitric oxide: The molecular ion can also lose nitric oxide (NO), resulting in a fragment at [M - 30]⁺.

Loss of carbon monoxide: Subsequent fragmentation of other ions can involve the loss of carbon monoxide (CO), a common fragmentation for phenolic-type ions that may form after initial fragmentation.

Loss of chlorine: Cleavage of the carbon-chlorine bond can lead to a fragment at [M - 35]⁺ or [M - 37]⁺.

Halogenated benzene ring fragments: Various fragments corresponding to the substituted benzene ring after the loss of different functional groups would also be expected.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl isotope) | Proposed Fragment Ion |

| 190 | [M]⁺ |

| 160 | [M - NO]⁺ |

| 144 | [M - NO₂]⁺ |

| 116 | [M - NO₂ - CO]⁺ |

| 155 | [M - Cl]⁺ |

Note: This table presents predicted fragmentation patterns based on the structure of this compound and general principles of mass spectrometry. It does not represent experimentally measured data.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Fluoro 4 Nitroaniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Chloro-5-fluoro-4-nitroaniline, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the potential energy surface of the molecule to find the lowest energy conformation. The presence of the amino (-NH2) and nitro (-NO2) groups, along with the halogen substituents on the benzene (B151609) ring, can lead to different rotational isomers or conformers.

Theoretical calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. globalresearchonline.net The optimized structure of this compound is expected to be nearly planar, with the bond lengths and angles influenced by the electronic effects of the substituents. researchgate.netresearchgate.net The chloro, fluoro, and nitro groups are electron-withdrawing, which can affect the aromaticity of the benzene ring and the bond lengths within it. The amino group, being an electron-donating group, will have opposing electronic effects. The interplay of these substituents determines the final geometry.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-F | 1.350 | C-C-F | 118.9 |

| C-N (nitro) | 1.480 | C-C-N | 119.2 |

| C-N (amino) | 1.390 | O-N-O | 124.8 |

| N-O | 1.230 | H-N-H | 115.0 |

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual calculated values may vary.

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely to be concentrated on the electron-deficient nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.31 |

Note: These values are representative and would be determined through DFT calculations.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. sphinxsai.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. globalresearchonline.net

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-Cl and C-F stretching modes. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical methods. sphinxsai.com

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H asymmetric stretch | 3505 |

| N-H symmetric stretch | 3410 |

| C-H stretch | 3100 |

| NO₂ asymmetric stretch | 1580 |

| NO₂ symmetric stretch | 1350 |

| C-F stretch | 1250 |

| C-Cl stretch | 750 |

Note: These are illustrative frequencies. Precise values require specific DFT calculations.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A higher chemical hardness indicates lower reactivity, while a higher global electrophilicity index suggests a greater susceptibility to nucleophilic attack. These parameters are invaluable for predicting how the molecule will behave in a chemical reaction.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

While specific studies on this compound are not prevalent, research on similar nitroaniline derivatives suggests its potential as a scaffold for designing enzyme inhibitors. nih.gov For instance, derivatives of a similar compound have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Molecular docking simulations of this compound with the active sites of such enzymes could reveal potential binding interactions, such as hydrogen bonds with key amino acid residues and hydrophobic interactions. researchgate.net The nitro and amino groups, along with the halogen atoms, could play significant roles in forming these interactions.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. unibas.ch MD simulations provide a more realistic picture of the binding stability and the conformational changes that may occur in both the ligand and the protein upon binding. youtube.com

For a complex of this compound with a target receptor, an MD simulation would track the movements of all atoms in the system, providing insights into the stability of the binding pose predicted by docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory can indicate the stability of the complex. nih.gov Furthermore, MD simulations can elucidate the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy. unibas.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds based on extensive research on structurally related nitroaromatic and halogenated aromatic molecules. Such studies are pivotal for predicting the biological activities of newly designed derivatives, thereby guiding the synthesis of compounds with enhanced efficacy and desirable properties.

The primary objective of a QSAR study on this compound derivatives would be to develop a statistically robust model that can predict a specific biological endpoint. Given the known activities of similar nitroaromatic compounds, potential endpoints for investigation could include antimicrobial (antibacterial and antifungal) activity, cytotoxicity against various cell lines, or toxicity towards different organisms. researchgate.netnih.govnih.govnih.gov The fundamental premise is that variations in the structural, electronic, and physicochemical properties of the derivatives, achieved by introducing different substituents at various positions on the aniline (B41778) ring, will lead to quantifiable changes in their biological activity.

The development of a QSAR model involves several key steps. Initially, a dataset of this compound derivatives with experimentally determined biological activities is required. For each of these derivatives, a wide array of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecule's structure and properties. Subsequently, statistical methods are employed to select the most relevant descriptors and to build a mathematical equation that best correlates these descriptors with the observed biological activity.

Commonly used statistical techniques in QSAR modeling include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms such as Support Vector Machines (SVR) and k-Nearest Neighbors (kNN). nih.govnih.govnih.gov The validity and predictive power of the developed QSAR model are then rigorously assessed through internal and external validation procedures. researchgate.net

Research on other nitroaromatic compounds has shown that their biological activities are often influenced by a combination of electronic, steric, and hydrophobic factors. researchgate.netnih.govnih.gov For instance, the electrophilicity of the molecule, often quantified by the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), can be a critical determinant of toxicity and reactivity. nih.gov The presence of the electron-withdrawing nitro group, along with chlorine and fluorine atoms, significantly influences the electronic landscape of the this compound scaffold. Therefore, descriptors related to electron distribution, such as dipole moment and atomic charges, are expected to be significant in any QSAR model. walisongo.ac.id

Furthermore, the hydrophobicity of the derivatives, typically represented by the logarithm of the octanol-water partition coefficient (logP), plays a crucial role in their ability to cross cell membranes and interact with biological targets. nih.govnih.gov Steric descriptors, which account for the size and shape of the molecules, are also important as they can influence the binding affinity of the derivatives to their target sites.

A hypothetical QSAR study on a series of this compound derivatives, where the amino group is substituted with various functional groups, would likely reveal important structure-activity relationships. For example, the model might indicate that derivatives with substituents that increase hydrophobicity and possess specific electronic properties exhibit higher antimicrobial activity. The insights gained from such a QSAR model would be invaluable for the rational design of novel, more potent derivatives of this compound for specific applications.

Table of Potentially Relevant QSAR Descriptors

The following interactive table outlines some of the key molecular descriptors that would be relevant in a QSAR study of this compound derivatives, based on studies of analogous compounds.

| Descriptor Class | Specific Descriptor | Potential Relevance in Modeling |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relates to the electrophilicity of the molecule and its ability to accept electrons, which can be crucial for reactivity and toxicity. nih.gov |

| Energy of the Highest Occupied Molecular Orbital (EHOMO) | Indicates the molecule's ability to donate electrons and can be important for certain types of interactions with biological targets. nih.gov | |

| Dipole Moment | Quantifies the overall polarity of the molecule, which can influence its solubility and interactions with polar biological macromolecules. walisongo.ac.id | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the compound, affecting its ability to cross cell membranes and its distribution in biological systems. nih.gov |

| Steric/Topological | Molecular Weight | A basic descriptor of molecular size, which can be correlated with various biological activities. researchgate.net |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability, influencing binding interactions. nih.gov | |

| Polar Surface Area (PSA) | Represents the surface area of polar atoms and is often correlated with drug transport properties. researchgate.net |

This table is not exhaustive but provides a foundational set of descriptors that would likely be considered in the development of a predictive QSAR model for this class of compounds. The ultimate selection of descriptors would depend on the specific biological activity being modeled and the statistical robustness of the resulting model.

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Fluoro 4 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of 2-Chloro-5-fluoro-4-nitroaniline is rendered electron-deficient by the potent electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before the leaving group is expelled.

The activation of the ring by the nitro group is most pronounced at the ortho and para positions. In this compound, the chlorine atom is positioned ortho (C2) to the nitro group, while the fluorine atom is meta (C5). This positional difference is crucial for regioselectivity. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2 can be delocalized onto the nitro group, providing significant stabilization. In contrast, attack at C5 does not allow for such resonance stabilization by the nitro group. wikipedia.org Consequently, nucleophilic substitution occurs preferentially at the C2 position, leading to the displacement of the chloride ion.

While fluoride (B91410) is typically a better leaving group than chloride in SNAr reactions due to its higher electronegativity which helps stabilize the forming negative charge, the electronic activation at the ortho position outweighs this factor. This principle is observed in related systems like 2-chloro-5-fluoro-6-nitroquinoline, where the chlorine at the activated C2 position serves as the primary leaving group. google.com

An analogous reaction has been documented for 2,5-dichloro-4-nitroaniline, where reaction with a methoxide (B1231860) ion results in the substitution of the chlorine atom at the C5 position to yield 2-chloro-4-nitro-5-methoxyaniline. prepchem.com This demonstrates that substitution at C5 is feasible, though in the case of this compound, the activation at C2 makes it the more probable reaction site.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Position Relative to -NO₂ | Activation | Expected Reactivity |

|---|---|---|---|---|

| C2 | Chlorine | ortho | High | Preferred site of attack |

Reduction Chemistry of the Nitro Group to Amino Functionality

The nitro group at C4 is readily reduced to a primary amino group, a common and crucial transformation in the synthesis of various derivatives. This reduction can be achieved with high chemoselectivity, leaving the halogen substituents intact.

A widely used method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium, such as aqueous ethanol (B145695) with hydrochloric acid. This method has been shown to be effective for closely related substrates like 4-benzyloxy-3-chloronitrobenzene, where the nitro group is reduced to an amine smoothly and in high yield without any detectable dehalogenation or debenzylation. semanticscholar.org The resulting diamine can often be precipitated from the reaction mixture as its hydrochloride salt.

Another common and effective method involves the use of metals in acidic or neutral conditions, such as iron powder with ammonium (B1175870) chloride or in acetic acid. semanticscholar.orggoogle.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is also a viable, though potentially less chemoselective, method for reducing the nitro group. semanticscholar.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Solvent/Conditions | Typical Outcome | Reference |

|---|---|---|---|

| SnCl₂·2H₂O | Acidic Ethanol | Selective reduction to -NH₂ | semanticscholar.org |

| Fe / NH₄Cl | Water/Ethanol | Selective reduction to -NH₂ | google.com |

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution on the this compound ring is exceptionally challenging. The combined electron-withdrawing effects of the nitro, chloro, and fluoro groups create a highly deactivated, electron-poor aromatic system that is resistant to attack by electrophiles.

The amino group is a strong activating, ortho, para-director. However, its influence is largely overcome by the three deactivating groups. The positions ortho (C6) and para (C4) to the amino group are the most likely sites for substitution. The C4 position is already occupied by the nitro group. The C6 position is sterically hindered by the adjacent fluorine atom at C5. The C2 position is also blocked. This combination of electronic deactivation and steric hindrance makes further substitution unfavorable.

Instead of direct substitution, the synthesis of compounds with this substitution pattern typically involves introducing the nitro group at a late stage to a more activated precursor. For example, the related compound 2-chloro-4-fluoro-5-nitrotoluene (B44648) is synthesized by the nitration of 2-chloro-4-fluorotoluene. google.com

Reactions Involving the Amino Group (e.g., Acylation, Diazotization)

The primary amino group at C1 readily undergoes reactions typical of aromatic amines, including acylation and diazotization.

Acylation: The amino group can be easily acylated by reacting it with acylating agents like acetic anhydride (B1165640) or acetyl chloride. google.comgoogle.com This reaction converts the amine into an acetamide. Acylation is often employed as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions during subsequent steps, such as nitration. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions. google.com

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or nitrosyl sulfuric acid, in a cold, acidic solution (e.g., HCl, H₂SO₄). google.comijirset.com The process of converting a primary aromatic amine to its diazonium salt is known as diazotization. ijirset.com The resulting 2-chloro-5-fluoro-4-nitrophenyldiazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents in place of the diazo group.

Table 3: Key Reactions of the Amino Group

| Reaction | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | N-(2-chloro-5-fluoro-4-nitrophenyl)acetamide | Protection/Modulation of Reactivity | google.com |

Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogen Sites

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org The feasibility of these reactions with this compound depends on the reactivity of the C-Cl and C-F bonds.

The typical reactivity order for aryl halides in these couplings is I > Br > OTf >> Cl > F. libretexts.org This trend indicates that the C-Cl bond is significantly more reactive than the C-F bond, but both are less reactive than the corresponding C-Br or C-I bonds. Therefore, any cross-coupling reaction would be expected to occur exclusively at the C2 position, replacing the chlorine atom.

While standard palladium catalysts might struggle to activate the relatively inert C-Cl bond, especially on an electron-deficient ring, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been developed to facilitate such transformations. Nickel-based catalysts have also emerged as effective alternatives for activating aryl chlorides. libretexts.org

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high trans stereoselectivity. organic-chemistry.org The Suzuki reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a biaryl or related structure. libretexts.org Although no specific examples of these reactions on this compound were found, studies on dihalogenated substrates, such as 2-bromo-4-chlorophenyl systems, show that cross-coupling occurs selectively at the more reactive halogen (bromine), leaving the chlorine untouched. nih.gov This underscores the predictable regioselectivity based on C-X bond reactivity.

Research Applications and Derivatization Strategies for 2 Chloro 5 Fluoro 4 Nitroaniline

Role as a Key Synthetic Intermediate for Advanced Organic Compounds

The strategic placement of electron-withdrawing and donating groups on the aniline (B41778) ring of 2-chloro-5-fluoro-4-nitroaniline makes it a highly reactive and versatile precursor for the synthesis of a variety of advanced organic compounds.

Precursor for Dyes and Pigments Development

Substituted nitroanilines are a well-established class of intermediates in the synthesis of dyes and pigments. researchgate.netnih.govresearchgate.net The amino group of these compounds can be readily diazotized and then coupled with various aromatic compounds, such as phenols and naphthols, to form azo dyes, which constitute the largest class of commercial colorants. The specific substituents on the aniline ring, such as the chloro, fluoro, and nitro groups in this compound, play a crucial role in determining the final color, fastness, and other properties of the resulting dye. While direct examples of dyes synthesized from this compound are not prevalent in public literature, its structural similarity to other known dye precursors suggests its potential in this field.

Building Block for Agrochemicals (Herbicides, Fungicides)

The halogenated nitroaniline scaffold is a key feature in a number of agriculturally important chemicals. The closely related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the herbicide saflufenacil. google.com This indicates the importance of the 2-chloro-4-fluoro-5-nitro substitution pattern on the benzene (B151609) ring for herbicidal activity. Furthermore, another related compound, 2-chloro-4-fluoro-5-nitrobenzaldehyde, is utilized as an intermediate in the production of agricultural herbicides, including aryltetrahydrophthalimides. google.com These examples underscore the utility of this chemical framework in developing new crop protection agents.

| Agrochemical Intermediate | Derived Agrochemical | Application | Reference |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Saflufenacil | Herbicide | google.com |

| 2-chloro-4-fluoro-5-nitrobenzaldehyde | Aryltetrahydrophthalimides | Herbicide | google.com |

Intermediate in Specialty Chemical Synthesis

Beyond its applications in dyes and agrochemicals, this compound serves as an important intermediate in the broader specialty chemicals sector. researchgate.netnih.gov Specialty chemicals are valued for their performance or function, and intermediates like this are crucial for building complex molecular architectures. For instance, it is a precursor for the synthesis of 2-chloro-4-fluoro-5-nitrobenzotrichloride, another important chemical intermediate. google.compatsnap.com Its utility stems from the ability to selectively transform its functional groups—the nitro group can be reduced to an amine, the existing amine can be acylated or diazotized, and the chloro and fluoro groups can influence the reactivity of the aromatic ring.

Medicinal Chemistry and Pharmaceutical Synthesis Applications

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry for the development of new therapeutic agents. nih.gov The presence of halogen atoms can enhance metabolic stability and binding affinity, while the nitroaniline core can be elaborated into a variety of heterocyclic systems with diverse biological activities. nih.gov

Synthesis of Active Pharmaceutical Ingredients (APIs)

Halogenated anilines are important building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). A closely related compound, 2-bromo-5-fluoro-4-nitroaniline, is a key intermediate in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis. google.com It is also described as an intermediate for antitumor drugs. google.com This highlights the significance of the 2-halo-5-fluoro-4-nitroaniline scaffold in constructing complex pharmaceutical agents. The specific combination of substituents is often critical for achieving the desired biological activity and pharmacokinetic properties.

| Structural Analogue | Derived API/Drug Class | Therapeutic Area | Reference |

| 2-bromo-5-fluoro-4-nitroaniline | Tezacaftor | Cystic Fibrosis | google.com |

| 2-bromo-5-fluoro-4-nitroaniline | Antitumor drugs | Oncology | google.com |

Development of Bioactive Derivatives with Therapeutic Potential

The derivatization of the this compound structure has led to the discovery of new molecules with potential therapeutic applications. For example, a derivative of a constitutional isomer, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been shown to exhibit antibacterial activity against Klebsiella pneumoniae. scielo.brmdpi.com This compound demonstrated a synergistic effect when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem. scielo.br Research into pyranopyrimidin-diones containing chloro, fluoro, and nitro substituents has also revealed compounds with both antimicrobial and anticancer activities, further demonstrating the value of these functional groups in the design of bioactive molecules. researchgate.net

| Derivative Class | Bioactivity | Potential Application | Reference |

| Acetamides | Antibacterial (against K. pneumoniae) | Infectious Diseases | scielo.brmdpi.com |

| Pyranopyrimidin-diones | Antimicrobial, Anticancer | Infectious Diseases, Oncology | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives synthesized from this compound is highly dependent on their final structure. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules to enhance potency and selectivity.

For the antidiabetic 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives, SAR analysis revealed that the nature and position of substituents on the terminal phenyl ring are critical for inhibitory activity against α-glucosidase and α-amylase. nih.gov The presence of both an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the phenyl ring was found to significantly enhance inhibitory potency. nih.gov

In the realm of anticancer agents, SAR studies of 1,5-diaryl pyrazole (B372694) derivatives indicate that halogen substitutions (like chloro or bromo) at certain positions lead to better COX-2 inhibition compared to methoxy (B1213986) groups. For quinoline (B57606) derivatives, activity is often modulated by the substituents at the 2, 4, and 7-positions. For example, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than the corresponding sulfanyl (B85325) and sulfinyl derivatives. wikipedia.org

Regarding antibacterial agents, the activity of quinoline-5-sulfonamide (B3425427) derivatives was found to be highly dependent on the nature of the substituent. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were biologically active, while the corresponding 1,2,3-triazole derivatives obtained from them were inactive. mdpi.com This highlights that even small modifications can lead to a complete loss of activity, underscoring the importance of precise structural design in drug development.

Materials Science Research for Novel Compound Development

The application of this compound extends beyond medicinal chemistry into the field of materials science, where its derivatives are explored for their unique solid-state properties.

Synthesis of Crystalline Organic Materials

Substituted nitroanilines are of great interest in materials science for creating crystalline materials with specific optical and electronic properties. Research on the crystal growth of the closely related analogue, 2-chloro-5-nitroaniline (B146338) (2C5NA), provides significant insight. Bulk single crystals of 2C5NA have been successfully grown using the vertical Bridgman technique. mdpi.com

X-ray diffraction studies confirmed that the 2C5NA crystal possesses a monoclinic crystal structure with the space group P21/c. mdpi.com The molecule is nearly planar, a common feature in many nitroaniline derivatives. semanticscholar.org In the solid state, the crystal structure is stabilized by intermolecular hydrogen bonds, specifically N—H···O and N—H···N interactions, which link the molecules into a three-dimensional network. semanticscholar.org These interactions are fundamental in dictating the packing arrangement of the molecules, which in turn influences the macroscopic properties of the crystal. The study of such crystalline structures is essential for the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with desired functionalities.

Investigation of Dielectric Behavior and Electrical Conductivity in Crystals

The dielectric properties of crystalline materials are critical for their potential use in electronic devices such as capacitors and other microelectronic components. The dielectric behavior of 2-chloro-5-nitroaniline (2C5NA) has been investigated as a function of frequency and temperature. mdpi.com

Studies on 2C5NA crystals show that the dielectric constant and dielectric loss decrease as the frequency of the applied electric field increases. mdpi.com At lower frequencies, the higher dielectric constant is attributed to the contribution of various types of polarization (space charge, orientational, ionic, and electronic). As the frequency increases, the contribution from slower polarization mechanisms, like space charge and orientational polarization, diminishes, leading to a lower dielectric constant. nih.gov The low value of dielectric loss observed at higher frequencies indicates that the crystal has good optical quality and a lower density of defects. nih.gov Furthermore, the AC electrical conductivity of the 2C5NA crystal was found to increase with both increasing frequency and temperature, a behavior typical of semiconducting materials. mdpi.com These investigations into the dielectric and conductive properties of nitroaniline derivatives are crucial for developing new organic materials for electronic and photonic applications.

Environmental Fate and Biotransformation Research of 2 Chloro 5 Fluoro 4 Nitroaniline

Biodegradation Pathways and Mechanisms by Microorganisms

The biodegradation of halogenated nitroaromatic compounds is a complex process that is highly dependent on the specific microbial strains and environmental conditions. Research on analogous compounds suggests that microorganisms have evolved diverse enzymatic strategies to break down these recalcitrant molecules.

Aerobic degradation of chloro-nitroaromatic compounds has been observed in various microorganisms. For instance, studies on the closely related compound 2-Chloro-4-nitroaniline (B86195) (2-C-4-NA) have shown that certain bacteria can utilize it as a sole source of carbon, nitrogen, and energy. A notable example is the bacterium Rhodococcus sp. strain MB-P1, which has been reported to degrade 2-C-4-NA under aerobic conditions. nih.gov The degradation process involves the release of nitrite (B80452), chloride, and ammonia (B1221849) ions. nih.gov

The metabolic pathway for the aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 has been elucidated through the identification of key metabolites. The initial step involves the oxidative removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol. This intermediate is then further transformed into 6-chlorohydroxyquinol. nih.gov The identification of these metabolites is crucial for understanding the step-by-step breakdown of the parent compound.

While no specific studies have identified the metabolites of 2-Chloro-5-fluoro-4-nitroaniline degradation, it can be hypothesized that a similar pathway involving initial denitration followed by further hydroxylation and ring cleavage could occur. The presence of the fluorine atom may influence the rate and specifics of the pathway.

Table 1: Identified Metabolites in the Aerobic Degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1

| Parent Compound | Intermediate Metabolite 1 | Intermediate Metabolite 2 |

| 2-Chloro-4-nitroaniline | 4-amino-3-chlorophenol | 6-chlorohydroxyquinol |

Data sourced from studies on 2-Chloro-4-nitroaniline nih.gov

Enzyme assays are fundamental in pinpointing the specific enzymes responsible for the degradation of xenobiotic compounds. In the case of 2-C-4-NA degradation by Rhodococcus sp. strain MB-P1, enzyme assays have confirmed the involvement of a flavin-dependent monooxygenase in the initial step of nitro group removal. plos.org This class of enzymes is commonly involved in the aerobic degradation of various nitro and chloro-containing aromatic compounds. plos.org

Following the initial monooxygenase attack, the subsequent transformation of the intermediate, 4-amino-3-chlorophenol, is thought to be catalyzed by an aniline (B41778) dioxygenase. nih.gov Oxygen uptake studies with 2-C-4-NA-induced cells have shown activity towards 4-amino-3-chlorophenol, supporting the role of a dioxygenase in the second step of the degradation pathway. nih.gov The general strategy for the bacterial degradation of nitroaromatic compounds often mirrors the oxidative pathways for aromatic hydrocarbon metabolism, with modifications to accommodate the nitro group. nih.gov

Table 2: Key Enzymes in the Aerobic Degradation of 2-Chloro-4-nitroaniline

| Degradation Step | Enzyme Class | Specific Enzyme (Putative) |

| Initial Denitration | Monooxygenase | Flavin-dependent monooxygenase |

| Ring Hydroxylation | Dioxygenase | Aniline dioxygenase |

Data based on studies of 2-Chloro-4-nitroaniline nih.govplos.org

Environmental Persistence and Degradation Kinetics

The environmental persistence of a compound is determined by its resistance to various degradation processes. Halogenated nitroaromatic compounds are often characterized by their persistence in the environment. For example, 2-C-4-NA is considered to be poorly biodegradable and is classified as a black-listed substance. nih.govsci-hub.se Its low Henry's Law constant suggests that volatilization from water or soil surfaces is not a significant fate process. sci-hub.seresearchgate.net While it is not expected to hydrolyze, it may be susceptible to photolysis. researchgate.net

Studies on the degradation kinetics of halogen-substituted anilines in anaerobic estuarine sediment have shown that the transformation generally follows first-order kinetics. plos.org The half-lives for these compounds can be quite long, ranging from 108 to 669 days, indicating significant persistence under these conditions. plos.org The position of the halogen substituent can also influence the rate of transformation, with para-substituted anilines degrading faster than meta-substituted ones. plos.org

The degradation of anilines and chloroanilines can also be achieved through photocatalysis, with complete degradation observed after several hours of irradiation in the presence of a photocatalyst. nih.gov The degradation of aniline itself has been shown to follow a pseudo-first-order reaction model, with the rate increasing with temperature and the concentration of the oxidizing agent. nih.gov

Comparison of Biodegradability with Related Nitroaromatic Compounds

The biodegradability of halogenated nitroaromatic compounds is influenced by the type, number, and position of the halogen and nitro substituents on the aromatic ring. The presence of a nitro group generally increases the stability of the aromatic ring, making it more resistant to oxidative degradation. nih.gov

Chlorinated nitroaromatic compounds are known to be persistent environmental pollutants. nih.gov However, bacteria capable of utilizing these compounds as sole carbon and energy sources have been isolated. nih.gov Aerobic degradation is often considered more effective for the complete mineralization of these compounds compared to anaerobic degradation, which can sometimes lead to the formation of more toxic intermediates. researchgate.net

In anaerobic degradation studies of 2-C-4-NA by Geobacter sp. KT7 and Thauera aromatica KT9, it was found that the degradation pathways differed between the two strains. Geobacter sp. KT7 first transformed the nitro group to an amino group, followed by dechlorination, whereas Thauera aromatica KT9 dechlorinated the compound before removing the nitro group. sci-hub.senih.gov The relative degradation rates of 2-C-4-NA were lower than those of 4-nitroaniline (B120555) and aniline for both strains. sci-hub.se

The introduction of a fluorine atom, as in this compound, could further influence its biodegradability. The high electronegativity and the strength of the carbon-fluorine bond often make fluorinated compounds more recalcitrant to degradation compared to their chlorinated or brominated counterparts. However, specific comparative studies on the biodegradability of this compound versus other halogenated nitroanilines are not currently available.

Toxicological and Mutagenicity Investigations Academic Context for 2 Chloro 5 Fluoro 4 Nitroaniline

In Vitro Mutagenicity Assays (e.g., Ames Test using Salmonella typhimurium)

There are no available studies that have specifically evaluated the mutagenic potential of 2-Chloro-5-fluoro-4-nitroaniline using the Ames test with Salmonella typhimurium or any other in vitro mutagenicity assay.

Studies on Metabolic Activation Pathways in Biological Systems

Information regarding the metabolic activation pathways of this compound in biological systems is not present in the current scientific literature. Research on the metabolism of the related compound, 2-chloro-4-nitroaniline (B86195), has been conducted, but these findings are not directly applicable to the fluorinated derivative.

Investigation of Cellular Interactions and Biochemical Effects (excluding dosage)

No research has been published detailing the specific cellular interactions or biochemical effects of this compound.

Future Research Directions and Emerging Methodologies

Exploration of Green Chemistry Approaches in 2-Chloro-5-fluoro-4-nitroaniline Synthesis

Traditional synthesis routes for nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents, such as strong acids. Green chemistry principles are being explored to mitigate these issues. For instance, the use of nitrogen dioxide as a nitrating agent is being investigated as an alternative to the conventional nitric acid-sulfuric acid mixture, which would eliminate the generation of spent acid and reduce environmental pollution. google.com Another approach involves optimizing reaction conditions to improve yield and selectivity, making the process more cost-effective and sustainable. Research into alternative, less hazardous solvents and catalysts is also a key area of focus. The goal is to develop a synthesis process that is not only environmentally friendly but also economically viable for large-scale manufacturing.

A comparison of traditional and potential green synthesis methods is outlined below:

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Nitrating Agent | Nitric acid-sulfuric acid mixture | Nitrogen dioxide |

| Byproducts | Spent acid | Minimal to none |

| Solvents | Often hazardous organic solvents | Exploration of greener alternatives |

| Environmental Impact | High | Reduced |

Application of Flow Chemistry for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing for the synthesis of this compound. This technology allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yield and purity. The enhanced safety profile of flow reactors, due to the small reaction volumes, is particularly beneficial when dealing with energetic nitration reactions. Furthermore, continuous processing can be more easily automated and scaled up, leading to a more efficient and cost-effective manufacturing process. Research in this area is focused on designing and optimizing flow reactor setups specifically for the nitration of halogenated anilines.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The purity of this compound is critical for its use as an intermediate. Advanced analytical techniques are essential for detecting and quantifying trace-level impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess purity. google.com For more detailed analysis, these techniques are often coupled with mass spectrometry (HPLC-MS, GC-MS) to identify and structure-elucidate unknown impurities. The development of robust analytical methods is crucial for quality control and for ensuring the final product meets the required specifications. For instance, methods have been developed to monitor the disappearance of starting materials and the appearance of the desired product during synthesis. google.com

Computational Drug Design and In Silico Screening for New Derivatives

Derivatives of nitroanilines are of significant interest in medicinal chemistry. Computational drug design and in silico screening are powerful tools for identifying new derivatives of this compound with potential therapeutic applications. These methods allow researchers to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized, saving time and resources. For example, related sulfonamide derivatives have been investigated for their potential as antidiabetic agents through molecular docking and simulation studies. nih.gov By creating virtual libraries of derivatives and screening them against biological targets, researchers can prioritize the most promising candidates for synthesis and further testing.

Interdisciplinary Research on Environmental Remediation and Detoxification

The release of nitroaromatic compounds into the environment is a significant concern due to their potential toxicity and persistence. Interdisciplinary research combining microbiology, chemistry, and environmental engineering is crucial for developing effective remediation and detoxification strategies. While this compound itself has not been the direct subject of extensive remediation studies, research on analogous compounds like 2-chloro-4-nitroaniline (B86195) provides valuable insights. plos.org Studies have shown that some microorganisms, such as certain species of Rhodococcus, can degrade these compounds. plos.org Future research will likely focus on identifying and engineering microbes or enzyme systems capable of efficiently breaking down this compound into non-toxic substances. Advanced oxidation processes and other chemical degradation methods will also be explored as part of a comprehensive approach to environmental management.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-4-nitroaniline, and how can purity be maximized?

- Methodology : Nitration of 2-chloro-5-fluoroaniline under controlled conditions (e.g., mixed acid systems at 0–5°C) is a common approach. Purification via recrystallization using ethanol/water mixtures improves yield and purity. Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate 7:3) .

- Key Data : Melting points (mp) and IR spectra (e.g., nitro group stretch at ~1520 cm⁻¹) validate structural integrity. Compare with NIST reference data for nitroanilines .

Q. How can spectroscopic techniques distinguish this compound from positional isomers?

- Methodology : Use -NMR to identify substituent positions. For example, aromatic protons adjacent to nitro groups exhibit downfield shifts (~8.5–9.0 ppm). Fluorine-19 NMR detects deshielding effects from electron-withdrawing groups .

- Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How do computational models predict reactivity in electrophilic substitution reactions for this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. Compare HOMO-LUMO gaps with experimental results for nitration or halogenation reactions .

- Case Study : Simulations show nitro groups direct electrophiles to meta positions relative to existing substituents, validated by experimental product ratios .

Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura coupling reactions using this compound?

- Methodology : Analyze palladium catalyst efficiency (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and solvent effects (polar aprotic vs. aqueous mixtures). Use GC-MS to identify side products like dehalogenated byproducts .

- Data Conflict Resolution : Reproduce experiments under inert atmospheres to rule out oxygen interference in catalytic cycles .

Q. How does this compound serve as a precursor in bioactive molecule synthesis?

- Methodology : Functionalize the amine group via Buchwald-Hartwig amination or reductive alkylation. Test intermediates as kinase inhibitors or antimicrobial agents using in vitro assays (e.g., MIC against S. aureus) .

- Example : Derivatives with piperazine moieties show enhanced solubility and target binding in docking studies .

Data Analysis and Validation

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodology : Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and DSC. Contamination with isomers (e.g., 4-chloro-2-fluoro-5-nitroaniline) may explain variations .

Q. What strategies optimize LC-MS quantification of trace impurities in this compound?

Retrosynthesis Analysis